
3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one” is a chemical compound. It is a type of heterocyclic compound . Heterocyclic compounds are a versatile class of molecules that have been incorporated into numerous pharmaceutical substances and are crucial in the creation of anticancer medications .
科学的研究の応用
Facile Synthesis of Heterocyclic Derivatives
A study by Elkholy and Morsy (2006) discusses the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives from a related compound, showcasing the compound's utility in heterocyclic chemistry. This highlights its role as a precursor in the synthesis of complex molecules with potential biological activities (Elkholy & Morsy, 2006).
Physico-Chemical Parameters Study
Godhani, Dobariya, and Sanghani (2012) explored the effect of temperature and solvents on the ultrasonic velocity and thermodynamic parameters of solutions containing a derivative of 1,3,4-oxadiazole. This research sheds light on the solute-solvent interactions and could be relevant for understanding the physico-chemical behavior of similar compounds in various solvents (Godhani, Dobariya, & Sanghani, 2012).
Acetylcholinesterase-Inhibiting Activity
Sangnoi et al. (2008) assessed the acetylcholinesterase-inhibiting activity of marinoquinoline A and related pyrrole derivatives from a marine gliding bacterium, indicating the potential of such compounds in developing treatments for diseases like Alzheimer's (Sangnoi et al., 2008).
Applications in Organic Synthesis
Research by Dorokhov et al. (1997) discussed using 3-acetyl-2-amino-4-hydroxy-1,3-pentadienecarbonitrile in heterocyclic synthesis, proposing methods for preparing complex pyridine and quinoline derivatives. This underscores the versatility of the compound in facilitating the synthesis of diverse heterocyclic compounds with significant chemical value (Dorokhov et al., 1997).
Exploration as Luminescent Materials and Corrosion Inhibitors
A study by Marae et al. (2022) on dihydrothieno[2,3-c]isoquinolines, derivatives related to 3-Acetyl-1,6-dimethyl-4-phenyl-1,2-dihydroquinolin-2-one, explored their use as luminescent materials and corrosion inhibitors, demonstrating the compound's potential in material science and engineering applications (Marae et al., 2022).
特性
IUPAC Name |
3-acetyl-1,6-dimethyl-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-9-10-16-15(11-12)18(14-7-5-4-6-8-14)17(13(2)21)19(22)20(16)3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPMYHBMGJXZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2C3=CC=CC=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-6-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2668111.png)
![3-[5-(3,4-Dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]propanoic acid](/img/structure/B2668112.png)
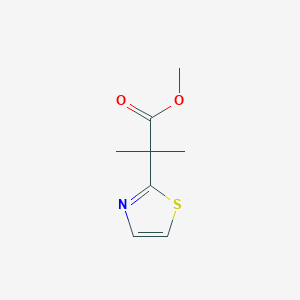
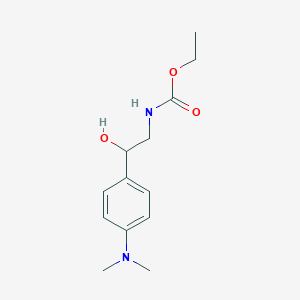
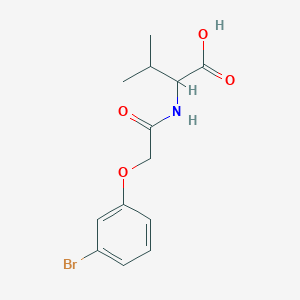
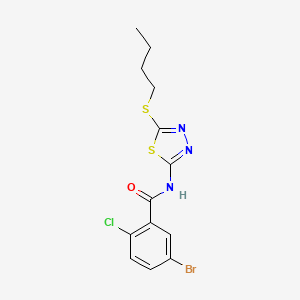
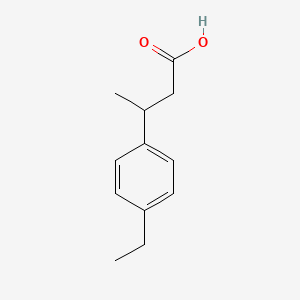
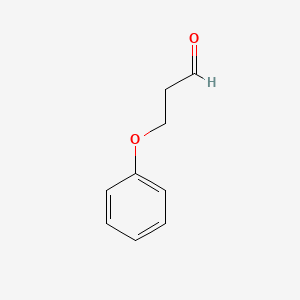
![N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2668126.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)
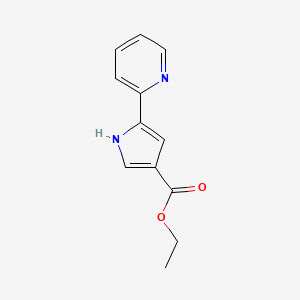

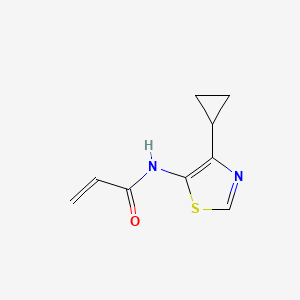
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)